1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole
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Overview
Description
1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, making it a versatile scaffold in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction typically requires a catalyst and is conducted under reflux conditions in an appropriate solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps like hydrazine substitution, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-Ethyl-3-methyl-1h-pyrazole-5-carboxylic acid
- 1-(3-Methyl-1-phenyl-1h-pyrazol-5-yl)piperazine
- 3-Methyl-1h-pyrazole-5-carboxylic acid
Uniqueness: 1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole is unique due to its hydrazino group, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound in the development of new chemical entities with potential therapeutic applications .
Properties
Molecular Formula |
C6H14Cl2N4 |
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Molecular Weight |
213.11 g/mol |
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-3-10-6(8-7)4-5(2)9-10;;/h4,8H,3,7H2,1-2H3;2*1H |
InChI Key |
WYRCNOPRPWXOMK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NN.Cl.Cl |
Origin of Product |
United States |
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